molecular formula C7H4FNO B146964 3-Fluorophenyl isocyanate CAS No. 404-71-7

3-Fluorophenyl isocyanate

Cat. No. B146964
CAS RN: 404-71-7
M. Wt: 137.11 g/mol
InChI Key: RIKWVZGZRYDACA-UHFFFAOYSA-N
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Description

3-Fluorophenyl isocyanate is a chemical compound that is part of the isocyanate group, which are known for their reactivity and are widely used in the synthesis of various organic compounds. While the provided papers do not directly discuss 3-fluorophenyl isocyanate, they do provide insights into the behavior of similar compounds and their potential applications in fields such as drug delivery, materials science, and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-fluorophenyl isocyanate involves various chemical reactions that introduce the isocyanate group into the molecule. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with other reactants to produce a compound with potential antitumor activity . Similarly, the synthesis of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates demonstrates the versatility of fluoro-substituted phenyl groups in creating new materials with potential applications in copolymerization .

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl groups can be analyzed using various spectroscopic and computational methods. For example, the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde used both experimental and theoretical approaches to determine the optimized molecular structure and vibrational frequencies . This type of analysis is crucial for understanding the electronic properties and reactivity of such compounds.

Chemical Reactions Analysis

Chemical reactions involving fluorophenyl isocyanates and related compounds can be complex and diverse. The bioorthogonal removal of 3-isocyanopropyl groups, for example, enables the controlled release of fluorophores and drugs in vivo, demonstrating the potential of these compounds in biological systems and drug delivery . The reactivity of these groups with tetrazines to release functional groups under physiological conditions is a significant finding for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl isocyanates are influenced by the presence of the fluorine atom and the isocyanate group. These properties can affect the compound's stability, reactivity, and suitability for various applications. The infrared spectrum, structural and optical properties, and molecular docking study of related compounds provide insights into the potential interactions with biological targets and their role in nonlinear optics . The synthesis and copolymerization of fluoro-substituted phenylcyanoacrylates further illustrate the impact of these properties on material science applications .

Scientific Research Applications

1. Improvement in Li-ion Batteries

3-Fluorophenyl isocyanate derivatives, such as 4-fluorophenyl isocyanate, have been used to enhance the performance of lithium-ion batteries. These compounds help reduce the initial irreversible capacities in the solid electrolyte interface formation on a graphite surface, thereby increasing battery cycleability (Zhang, 2006).

2. Molecular Geometry Studies

Studies have analyzed the molecular geometry of fluorophenyl isocyanates like 2-fluorophenylisocyanate, which showed the existence of a single planar cis conformer in the gaseous state. These findings are significant for understanding molecular structures in various states (Masson et al., 1980).

3. Synthesis and Characterization in Organic Chemistry

3-Fluorophenyl isocyanate plays a role in the synthesis and characterization of various organic compounds. For instance, its derivatives have been used in producing new thienopyridopyrimidine derivatives with potential fungicidal activities (Liu & He, 2012).

4. Self-Healing Polymers

Isocyanates, including fluorinated derivatives, are key in developing self-healing polymers. They have been used in microencapsulation processes for creating polymers that can repair themselves, a breakthrough in material science (Yang et al., 2008).

5. Enhanced Biopharmaceutical Properties

Fluorophenyl isocyanates have been instrumental in the design of potent bioactive compounds, like γ-secretase inhibitors. Modifications in these structures have led to significant improvements in drug properties like solubility and permeability (Stepan et al., 2012).

Safety And Hazards

3-Fluorophenyl isocyanate is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWVZGZRYDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193403
Record name 3-Fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenyl isocyanate

CAS RN

404-71-7
Record name 3-Fluorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorophenyl isocyanate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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